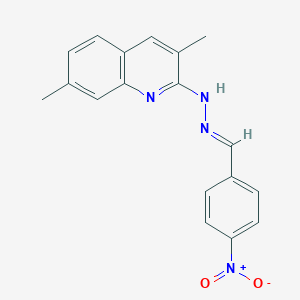
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3,4,5-triethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3,4,5-triethoxyphenyl)methanone typically involves a series of carefully controlled reactions. The primary route includes the reaction between 3,4,5-triethoxybenzoyl chloride and 2,3-dihydroisoquinoline, followed by the introduction of a pyrrolidine group under anhydrous conditions. The synthesis demands precise temperature control and inert atmosphere conditions to prevent side reactions and ensure high yield. Industrial Production Methods: On an industrial scale, this compound might be produced using a batch process to manage the precise conditions required. Continuous monitoring and quality control measures are vital to maintain the purity and consistency of the product.
化学反応の分析
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation, it may react with strong oxidizing agents like potassium permanganate. Reduction reactions could involve agents like sodium borohydride. Substitution reactions are also common, particularly with halogenating agents. Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions often require controlled temperatures, inert atmospheres, and solvents such as dichloromethane or ethanol. Major Products Formed: Major products from these reactions can include various derivatives depending on the nature of the reactants and conditions. For instance, oxidation might lead to the formation of quinones, while reduction could produce simpler amine derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules, aiding in the development of new materials and catalysts. Biology: In biological studies, it may be used to explore enzyme interactions or as a probe in biochemical assays. Medicine: Medical research might employ this compound for developing novel therapeutic agents or studying disease mechanisms. Industry: In the industrial sector, it could be utilized in the production of specialty chemicals or advanced materials due to its unique properties.
作用機序
The mechanism of action of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3,4,5-triethoxyphenyl)methanone involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, modulating their activity. For instance, the compound's structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways and cellular responses.
類似化合物との比較
Uniqueness: This compound's uniqueness lies in its combined structural motifs—dihydroisoquinoline, pyrrolidine, and triethoxyphenyl groups. These features confer distinct physicochemical properties and biological activities. List of Similar Compounds: Similar compounds might include other isoquinoline derivatives, pyrrolidine-containing molecules, and phenylmethanone analogs. Examples include (3,4-dihydroisoquinolin-1-yl)(phenyl)methanone and (3-(pyrrolidin-1-yl)phenyl)methanone, which share structural elements but differ in their overall composition and activity.
And there you have it! A peek into the fascinating world of this complex compound
特性
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(3,4,5-triethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O4/c1-4-30-23-15-21(16-24(31-5-2)25(23)32-6-3)26(29)28-14-12-22(18-28)27-13-11-19-9-7-8-10-20(19)17-27/h7-10,15-16,22H,4-6,11-14,17-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHSGPRXLKBUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methoxy-5-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine](/img/structure/B2849463.png)
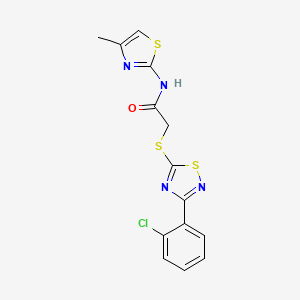
![5-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2849467.png)
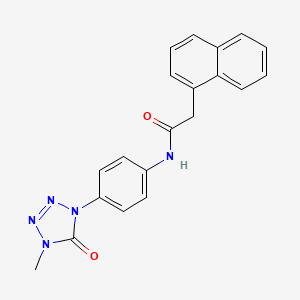
![N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2849471.png)
![3-(2-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]propanamide](/img/structure/B2849472.png)
![4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B2849473.png)
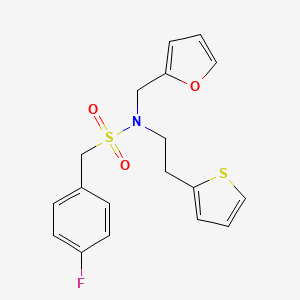


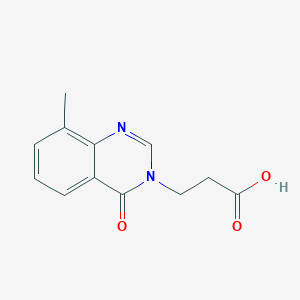
![2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2849483.png)
![3-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-N,N-dimethylaniline](/img/structure/B2849484.png)
